
4,4,7-Trimethyloctan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,7-Trimethyloctan-2-one is an organic compound belonging to the class of ketones It is characterized by its branched structure, which includes three methyl groups attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyloctan-2-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with a methylating agent under controlled conditions. For instance, the reaction of 4,4-dimethylpentan-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4,4,7-Trimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4,7-Trimethyloctan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 4,4,7-Trimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.
類似化合物との比較
Similar Compounds
4,4-Dimethylpentan-2-one: A structurally similar ketone with two methyl groups.
4,4,7-Trimethyloctan-3-one: Another isomer with a different position of the ketone group.
4,4,7-Trimethylnonan-2-one: A longer-chain analog with similar properties.
Uniqueness
4,4,7-Trimethyloctan-2-one is unique due to its specific branching and the position of the ketone group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
特性
CAS番号 |
35867-01-7 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
4,4,7-trimethyloctan-2-one |
InChI |
InChI=1S/C11H22O/c1-9(2)6-7-11(4,5)8-10(3)12/h9H,6-8H2,1-5H3 |
InChIキー |
UONSGTFPUCRIFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


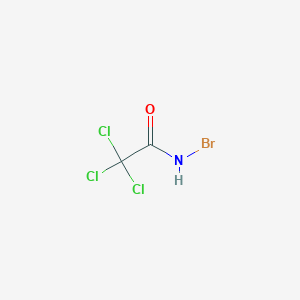
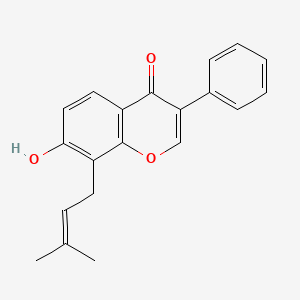
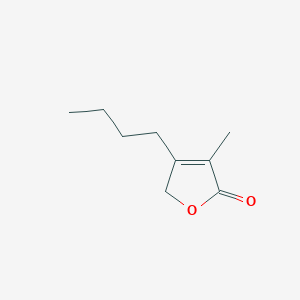
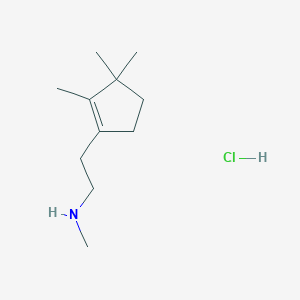

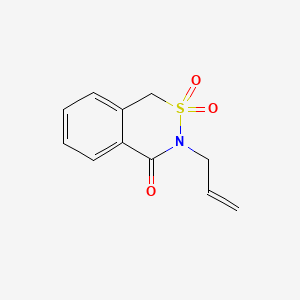
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

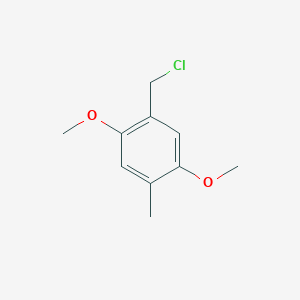
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
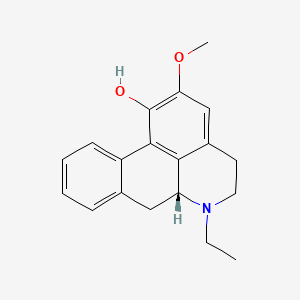
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
